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Compound Focus: Alrizomadlin

CAS No.: 1818393-16-6

Cat. No.: S516659

Dosing & Clinical Data Summary

Aspect Details

Recommended Phase Il 100 mg every other day for 21 days, followed by 7 days off (28-day
Dose (RP2D) cycle) [1] [2].

Maximum Tolerated Dose 150 mg on the same schedule[cite:2].

(MTD)

Common Grade 3/4 TRAEs Thrombocytopenia (33.3%), Lymphocytopenia (33.3%), Neutropenia
(23.8%), Anemia (23.8%)[cite:2].

| Preliminary Efficacy (RP2D, Phase I) | In patients with MDM2-amplified, TP53 wild-type tumors: *
Overall Response Rate (ORR): 25% (2/8 patients) ¢ Disease Control Rate (DCR): 100% (8/8 patients)
[cite:2]. | | Combination Therapy Dose | 150 mg (same schedule) combined with PD-1 inhibitors (e.g.,

Toripalimab, Pembrolizumab)[cite:1][cite:9]. |

Key Experimental Protocols & Considerations

The data in the tables above come from specific clinical trial designs that you can use as a reference for your

own experimental planning.
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e Phase | Dose-Escalation Design: The initial first-in-human trial used a classic "3 + 3" design.
Alrizomadlin was administered orally within 30 minutes to 1 hour after a meal on an every-other-day
schedule for 21 days, followed by a 7-day break. The maximum tolerated dose (MTD) was identified
at 150 mg, while the recommended phase Il dose (RP2D) was set at 100 mg due to its more
favorable safety profile [1].

e Phase Il Combination Therapy: Later-phase studies investigating Alrizomadlin with PD-1/PD-L1
inhibitors (like toripalimab or pembrolizumab) often use a dose of 150 mg for the combination. In
these regimens, Alrizomadlin is given on the same 21-days-on/7-days-off schedule, while the
immunotherapy agent is administered on day 1 of the cycle [3] [4].

Troubleshooting & Key Mechanisms

e Managing Hematological Toxicity: The most frequent dose-limiting toxicities are hematological,
including thrombocytopenia, neutropenia, and anemia [1] [2]. Monitoring complete blood counts is
essential, especially during the first few cycles. Dose adjustments or supportive care may be
necessary.

¢ Patient Selection for Efficacy: The antitumor activity of Alrizomadlin is most pronounced in tumors
that are MDM2-amplified and harbor wild-type TP53 [1] [5]. Prior confirmation of these biomarkers
is strongly recommended for patient selection in preclinical or clinical experiments to optimize the
chances of observing a response.

e Mechanism of Action: Understanding the core mechanism is key to designing rational combination
therapies. The following diagram illustrates how Alrizomadlin targets the MDM2-p53 interaction.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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